molecular formula C8H7ClO3S B6223320 4-formyl-3-methylbenzene-1-sulfonyl chloride CAS No. 2763754-62-5

4-formyl-3-methylbenzene-1-sulfonyl chloride

Cat. No. B6223320
CAS RN: 2763754-62-5
M. Wt: 218.7
InChI Key:
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Description

4-Formyl-3-methylbenzene-1-sulfonyl chloride, also known as FMBS, is a chemical compound that is used in various scientific research applications. This compound is used in synthetic organic chemistry and is used in a variety of different lab experiments. It is a colorless, volatile liquid that is soluble in water and alcohols. FMBS is an important intermediate in the synthesis of pharmaceuticals and other compounds. It has a wide range of applications in scientific research, including in biochemical and physiological studies.

Mechanism of Action

4-formyl-3-methylbenzene-1-sulfonyl chloride is an acid-catalyzed reaction. It is thought to react with the amine group of proteins, resulting in the formation of a covalent bond between the sulfonyl group and the amine group. This covalent bond is thought to be responsible for the modification of proteins and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-formyl-3-methylbenzene-1-sulfonyl chloride are not well understood. However, it has been shown to modify proteins and other biomolecules, which can lead to changes in the structure and function of the proteins. Additionally, 4-formyl-3-methylbenzene-1-sulfonyl chloride has been shown to affect the activity of enzymes and other proteins, which can lead to changes in the biochemical and physiological processes of a cell or organism.

Advantages and Limitations for Lab Experiments

4-formyl-3-methylbenzene-1-sulfonyl chloride has many advantages for lab experiments. It is a relatively inexpensive reagent and is relatively easy to synthesize. Additionally, it can be used to modify proteins and other biomolecules, which can be used to study the structure and function of proteins. However, 4-formyl-3-methylbenzene-1-sulfonyl chloride is a volatile compound and can be toxic if not handled properly. Additionally, it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are numerous potential future directions for the use of 4-formyl-3-methylbenzene-1-sulfonyl chloride. It could be used to further study the biochemical and physiological effects of protein modifications. Additionally, it could be used to develop new fluorescent probes for imaging studies. Furthermore, 4-formyl-3-methylbenzene-1-sulfonyl chloride could be used to develop new synthetic methods for the synthesis of pharmaceuticals and other compounds. Finally, it could be used to develop new methods for the modification of proteins and other biomolecules.

Synthesis Methods

4-formyl-3-methylbenzene-1-sulfonyl chloride is typically synthesized using a two-step reaction. The first step involves reacting 4-formylbenzene-1-sulfonyl chloride with 3-methylbenzene-1-sulfonyl chloride in the presence of a base, such as pyridine. The second step involves reacting the resulting product with a base, such as potassium carbonate, to form the desired product.

Scientific Research Applications

4-formyl-3-methylbenzene-1-sulfonyl chloride is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals. It is also used in biochemical and physiological studies, as it can be used to modify proteins and other biomolecules. Additionally, 4-formyl-3-methylbenzene-1-sulfonyl chloride is used in the synthesis of fluorescent probes, which are used in imaging studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-formyl-3-methylbenzene-1-sulfonyl chloride involves the reaction of 4-formyl-3-methylbenzenesulfonyl chloride with thionyl chloride.", "Starting Materials": [ "4-formyl-3-methylbenzenesulfonyl chloride", "Thionyl chloride" ], "Reaction": [ "Add 4-formyl-3-methylbenzenesulfonyl chloride to a round-bottom flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain the product, 4-formyl-3-methylbenzene-1-sulfonyl chloride" ] }

CAS RN

2763754-62-5

Product Name

4-formyl-3-methylbenzene-1-sulfonyl chloride

Molecular Formula

C8H7ClO3S

Molecular Weight

218.7

Purity

95

Origin of Product

United States

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